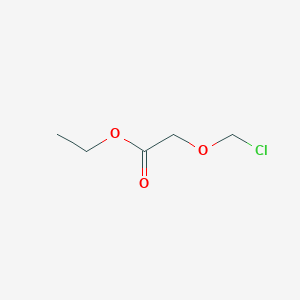
2-(Chloromethoxy)acetic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethoxy)acetic Acid Ethyl Ester is a chemical compound with the molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol . It is used primarily in research settings, particularly in the field of proteomics . This compound is known for its role in the preparation of antiviral acyclonucleosides and their metabolites .
Métodos De Preparación
The synthesis of 2-(Chloromethoxy)acetic Acid Ethyl Ester involves the reaction of ethyl glycolate with thionyl chloride to form ethyl chloroacetate, which is then reacted with sodium methoxide to yield the final product . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
2-(Chloromethoxy)acetic Acid Ethyl Ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Chloromethoxy)acetic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including antiviral agents.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It plays a role in the development of antiviral drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethoxy)acetic Acid Ethyl Ester involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules by replacing the chlorine atom with various nucleophiles . This property makes it useful in the synthesis of complex organic molecules and in the modification of biological molecules for research purposes .
Comparación Con Compuestos Similares
2-(Chloromethoxy)acetic Acid Ethyl Ester can be compared with other similar compounds, such as:
Ethyl chloroacetate: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
Methyl chloroacetate: Similar but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2-(Bromomethoxy)acetic Acid Ethyl Ester: Similar but with a bromine atom instead of chlorine, which can lead to different reactivity and reaction conditions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chloro and methoxy groups, making it a valuable intermediate in various synthetic pathways .
Propiedades
IUPAC Name |
ethyl 2-(chloromethoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-9-5(7)3-8-4-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWWPLIBOXOWMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
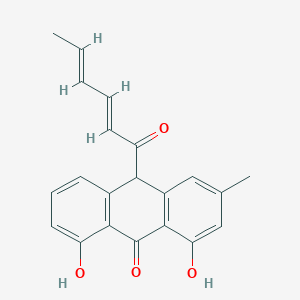






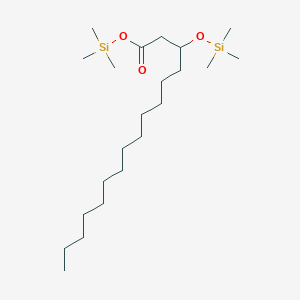
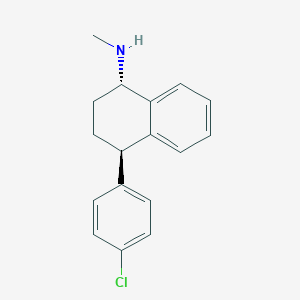
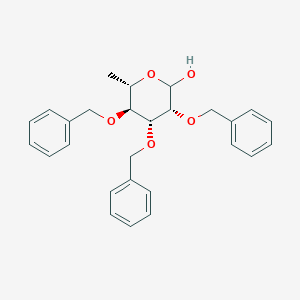
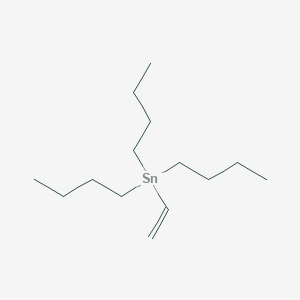

![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
